N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2R)-2-acetamido-2-carboxyethyl]sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5S/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)/t5?,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLXIGKXJUXPAV-MSZQBOFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)SCC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC(=O)O)SC[C@@H](C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60954792 | |
| Record name | 3-({2-Carboxy-2-[(1-hydroxyethylidene)amino]ethyl}sulfanyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33164-65-7 | |
| Record name | 2-Carboxy-1-methylethylmercapturic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33164-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyric acid, 3-((2-acetamido-2-carboxyethyl)thio)-, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033164657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-({2-Carboxy-2-[(1-hydroxyethylidene)amino]ethyl}sulfanyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biogenesis and Metabolic Transformations of N Acetyl S 3 Carboxy 2 Propyl L Cysteine
Precursor Compounds and Glutathione (B108866) Conjugation Mechanisms
The formation of mercapturic acids, such as N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine, is a critical detoxification process known as the mercapturic acid pathway. nih.gov This pathway is a primary route for the biotransformation of a wide array of electrophilic compounds, which can be of both foreign (xenobiotic) and internal (endobiotic) origin. researchgate.netresearchgate.nettandfonline.com These electrophilic precursors are reactive molecules that can cause cellular damage if not neutralized.
The initial and pivotal step in this detoxification is glutathione conjugation. xcode.life This process involves the tripeptide glutathione (GSH), a molecule composed of glutamate (B1630785), cysteine, and glycine (B1666218), which is highly concentrated in the liver. xcode.life The key to glutathione's function is the nucleophilic sulfhydryl (thiol, -SH) group of its cysteine residue. nih.govunl.edu This thiol group readily attacks electrophilic sites on xenobiotic compounds. nih.gov While this reaction can occur spontaneously, it is most often catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs). nih.govnih.gov The resulting product is a glutathione S-conjugate, which is typically less toxic and more water-soluble than the original compound, facilitating its subsequent metabolism and excretion. nih.govresearchgate.net
Enzymatic Cascade in Mercapturic Acid Formation
The conversion of a xenobiotic into a mercapturic acid is a multi-step enzymatic cascade that follows the initial glutathione conjugation. nih.govtandfonline.com This pathway ensures the progressive modification of the initial conjugate into a form that can be easily eliminated from the body, primarily through urine. researchgate.nettandfonline.com
Glutathione Transferase-Catalyzed S-Conjugation
The first enzymatic step in the formation of mercapturic acids is catalyzed by Glutathione S-transferases (GSTs). tandfonline.comwisdomlib.org These enzymes facilitate the conjugation of the glutathione molecule with a diverse range of electrophilic substrates. nih.govnih.gov This conjugation renders the harmful compounds more water-soluble and less reactive, thereby detoxifying them. researchgate.net The GST enzyme family is extensive, comprising several classes, including alpha, mu, pi, and theta, which exhibit varying substrate specificities. researchgate.netoup.com This initial conjugation is essential for marking the compound for further processing and elimination. wisdomlib.org
Sequential Hydrolysis by γ-Glutamyltransferases and Dipeptidases
Following the formation of the glutathione S-conjugate, the molecule undergoes sequential hydrolysis to remove the glutamate and glycine residues. nih.govtandfonline.comnih.gov The first of these steps is mediated by γ-glutamyltransferase (GGT), an enzyme located on the outer surface of the cell membrane. nih.govnih.gov GGT cleaves the γ-glutamyl bond, releasing glutamate and forming a cysteinylglycine (B43971) S-conjugate. nih.govnih.gov Subsequently, various dipeptidases act on the cysteinylglycine S-conjugate to hydrolyze the peptide bond between cysteine and glycine, releasing glycine and leaving a cysteine S-conjugate. nih.govtandfonline.comnih.gov
N-Acetylation by Cysteine S-conjugate N-acetyltransferase
The final step in the mercapturic acid pathway is the N-acetylation of the cysteine S-conjugate. nih.govnih.gov This reaction is catalyzed by the enzyme cysteine S-conjugate N-acetyltransferase, which has been identified as N-acetyltransferase 8 (NAT8). nih.govconsensus.app NAT8 is primarily located in the endoplasmic reticulum of liver and kidney cells. nih.govconsensus.app It utilizes acetyl-CoA as a donor to transfer an acetyl group to the free amino group of the cysteine S-conjugate. nih.govuniprot.org This final modification produces the mercapturic acid (an N-acetyl-L-cysteine S-conjugate), a polar and water-soluble compound that is readily excreted from the body via the kidneys. tandfonline.com
| Enzyme | Function in Mercapturic Acid Pathway | Location |
| Glutathione S-transferases (GSTs) | Catalyze the initial conjugation of glutathione to electrophilic compounds. | Primarily cytosol, some are microsomal. |
| γ-Glutamyltransferase (GGT) | Removes the glutamate residue from the glutathione S-conjugate. | Cell membrane (ectoenzyme). |
| Dipeptidases | Cleave the glycine residue from the cysteinylglycine S-conjugate. | Various cellular locations. |
| Cysteine S-conjugate N-acetyltransferase (NAT8) | Acetylates the cysteine S-conjugate to form the final mercapturic acid. | Endoplasmic Reticulum (microsomal). |
Specific Metabolic Origins and Precursors of this compound
While the mercapturic acid pathway provides a general framework for detoxification, the specific structure of a given mercapturic acid points to its unique precursor.
Formation from Crotonaldehyde (B89634)
This compound is recognized as a urinary metabolite of crotonaldehyde. pharmaffiliates.comnih.gov Crotonaldehyde is a reactive α,β-unsaturated aldehyde found in various environmental sources, including industrial emissions and tobacco smoke. oup.com Its electrophilic nature makes it a substrate for glutathione conjugation.
The biogenesis of this compound from crotonaldehyde proceeds through the established mercapturic acid pathway:
Glutathione Conjugation : Glutathione undergoes a Michael addition reaction with crotonaldehyde, catalyzed by GSTs. The sulfhydryl group of GSH attacks the β-carbon of the unsaturated aldehyde.
Oxidation : The aldehyde group of the resulting conjugate is oxidized to a carboxylic acid.
Enzymatic Cascade : The resulting S-(2-carboxypropyl)glutathione conjugate is then sequentially processed by GGT and dipeptidases to yield S-(2-carboxypropyl)-L-cysteine.
N-Acetylation : Finally, NAT8 acetylates the cysteine conjugate to form N-Acetyl-S-(2-carboxypropyl)-L-cysteine, the compound identified in the prompt, often referred to with slight variations in nomenclature based on numbering conventions.
| Metabolic Step | Reactant | Enzyme | Product |
| 1. S-Conjugation & Oxidation | Crotonaldehyde + Glutathione | GSTs, Aldehyde Dehydrogenase | S-(2-carboxypropyl)glutathione |
| 2. Hydrolysis (de-glutamylation) | S-(2-carboxypropyl)glutathione | γ-Glutamyltransferase (GGT) | S-(2-carboxypropyl)cysteinylglycine |
| 3. Hydrolysis (de-glycination) | S-(2-carboxypropyl)cysteinylglycine | Dipeptidase | S-(2-carboxypropyl)-L-cysteine |
| 4. N-Acetylation | S-(2-carboxypropyl)-L-cysteine | Cysteine S-conjugate N-acetyltransferase (NAT8) | N-Acetyl-S-(2-carboxypropyl)-L-cysteine |
Linkages to Valine Catabolic Pathway Intermediates
The biogenesis of this compound originates from the valine catabolic pathway. A key intermediate in this pathway is methacrylyl-CoA . researchgate.netwikipedia.orgthemedicalbiochemistrypage.org The breakdown of valine produces isobutyryl-CoA, which is subsequently dehydrogenated to form methacrylyl-CoA. researchgate.net This intermediate is recognized as a highly reactive and potentially toxic compound within the mitochondria due to its electrophilic nature. researchgate.net
The reactive double bond in methacrylyl-CoA makes it susceptible to nucleophilic attack by thiol-containing compounds. researchgate.net This reactivity is the pivotal link to the mercapturic acid pathway. Specifically, the thiol group of glutathione (GSH) can react with methacrylyl-CoA. This conjugation, which can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), results in the formation of S-(3-carboxy-2-propyl)-glutathione. While GSTs are known to catalyze a wide array of such reactions, the specific isozymes involved in the conjugation of methacrylyl-CoA are not extensively characterized. researchgate.net
The formation of the glutathione conjugate is the first and committing step in the detoxification of the reactive methacrylyl-CoA and its subsequent transformation into this compound.
Table 1: Key Intermediates in the Valine Catabolic Pathway Leading to Mercapturic Acid Formation
| Intermediate | Role in Pathway |
|---|---|
| Valine | Branched-chain amino acid, the ultimate precursor. |
| Isobutyryl-CoA | Formed from the oxidative decarboxylation of the valine-derived keto acid. |
| Methacrylyl-CoA | A highly reactive electrophilic intermediate formed by the dehydrogenation of isobutyryl-CoA. It is the direct precursor that conjugates with glutathione. researchgate.netwikipedia.orgthemedicalbiochemistrypage.org |
Metabolic Diversification and Related Mercapturic Acid S-Conjugates
Once the initial glutathione conjugate, S-(3-carboxy-2-propyl)-glutathione, is formed, it undergoes further metabolic processing to yield the final mercapturic acid. nih.gov This processing follows a well-established sequence of enzymatic reactions. First, the glutamyl residue is cleaved by γ-glutamyltransferase (GGT). Subsequently, the glycine residue is removed by a dipeptidase, resulting in the formation of the cysteine conjugate, S-(3-carboxy-2-propyl)-L-cysteine. The final step in the pathway is the N-acetylation of the cysteine conjugate, catalyzed by cysteine S-conjugate N-acetyltransferase, to produce this compound. nih.gov
It is important to note the existence of a related mercapturic acid, N-Acetyl-S-(2-carboxypropyl)-L-cysteine . nih.govmedchemexpress.com This compound is a known metabolite of S-(2-Carboxypropyl)glutathione. jst.go.jp The structural difference between these two mercapturates lies in the position of the carboxyl group on the propyl side chain. The formation of N-Acetyl-S-(2-carboxypropyl)-L-cysteine likely arises from the conjugation of glutathione with an isomer of methacrylyl-CoA or a different reactive intermediate.
The diversification of mercapturic acid S-conjugates highlights the complexity of metabolic pathways and the ability of the body to process a variety of reactive intermediates. The specific profile of excreted mercapturates can provide insights into metabolic dysregulation or exposure to specific xenobiotics.
Table 2: Comparison of Related Mercapturic Acid S-Conjugates
| Compound Name | Precursor Intermediate (from Valine Catabolism) |
|---|---|
| This compound | Likely Methacrylyl-CoA researchgate.netwikipedia.orgthemedicalbiochemistrypage.org |
| N-Acetyl-S-(2-carboxypropyl)-L-cysteine | Likely an isomer or related reactive intermediate nih.govmedchemexpress.comjst.go.jp |
Investigative Applications in Biomarker Research
Mercapturic Acids as Research Tools for Exposure Assessment
Mercapturic acids are terminal metabolites of a major detoxification pathway in the body. nih.gov This process, known as the mercapturic acid pathway, begins when an electrophilic compound (either a foreign toxicant or a reactive metabolite) is conjugated with the endogenous antioxidant glutathione (B108866) (GSH). nih.gov Subsequent enzymatic reactions remove the glutamate (B1630785) and glycine (B1666218) portions of glutathione, leaving a cysteine conjugate. nih.gov This conjugate is then N-acetylated to form a water-soluble mercapturic acid, which can be readily excreted in urine. nih.gov Because the resulting mercapturic acid is often specific to the initial electrophilic compound, its measurement in urine provides a non-invasive method to assess an individual's exposure to various toxicants, integrating all routes of exposure. nih.govnih.gov
Human exposure to a wide array of volatile organic compounds (VOCs) from environmental and occupational sources is a significant public health concern. nih.gov Biomonitoring of urinary mercapturic acids has become an invaluable approach for assessing the body burden of these toxicants. nih.gov Various VOCs are metabolized into reactive intermediates that are then detoxified via the mercapturic acid pathway, leading to the excretion of specific biomarkers. nih.gov
For instance, exposure to benzene (B151609) is assessed by measuring N-acetyl-S-phenyl-L-cysteine (SPMA), while styrene (B11656) exposure is monitored through its metabolite, N-acetyl-S-(2-hydroxy-1/2-phenylethyl)-L-cysteine (PHEMA). nih.gov A study of coke oven workers, who are occupationally exposed to numerous VOCs, found that urinary levels of several mercapturic acids were 2 to 10 times higher than in control subjects. nih.gov While N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine is not a primary biomarker for a specific major VOC, it belongs to the class of compounds used for this purpose. Related compounds, such as N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine (PMM), are known metabolites of the VOC crotonaldehyde (B89634). nih.gov
| Volatile Organic Compound (VOC) | Mercapturic Acid Biomarker | Source |
|---|---|---|
| Benzene | N-acetyl-S-phenyl-L-cysteine (SPMA) | nih.gov |
| Styrene | N-acetyl-S-(2-hydroxy-1/2-phenylethyl)-L-cysteine (PHEMA) | nih.gov |
| Acrylonitrile | N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) | nih.gov |
| 1,3-Butadiene | N-acetyl-S-[1-(hydroxymethyl)-2-propen-1-yl)-L-cysteine and N-acetyl-S-(2-hydroxy-3-buten-1-yl)-L-cysteine (MHBMA) | nih.gov |
| Crotonaldehyde | N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine (PMM) | nih.gov |
| Acrolein | N-Acetyl-S-(2-Carboxyethyl)-L-Cysteine (CEMA) & N-Acetyl-S-(3-Hydroxypropyl)-L-Cysteine (HPM) | nih.gov |
Tobacco smoke is a complex mixture of thousands of chemicals, including numerous toxicants and carcinogens. healthmatters.io this compound, also referred to as CMEMA, has been identified in studies evaluating exposure to tobacco and nicotine (B1678760) vaping products. upc.edu Research has indicated that urinary concentrations of CMEMA in individuals who vape can be higher than those found in both non-smokers and traditional cigarette smokers. upc.edu
This finding highlights its potential utility as a biomarker to distinguish between different sources of nicotine and toxicant exposure. The parent compound, N-acetyl cysteine (NAC), has been investigated for its ability to modulate glutamate signaling, which may reduce drug-seeking behavior, and for its antioxidant properties in mitigating smoking-related oxidative stress. nih.govnih.gov Studies have also evaluated other mercapturic acids in smokers and vapers to assess exposure to specific smoke constituents like acrolein and crotonaldehyde. upc.edu
| Compound | Research Context | Key Finding | Source |
|---|---|---|---|
| This compound (CMEMA) | Urinary metabolite in smokers and vapers | Concentrations can be higher in vapers compared to smokers and non-smokers. | upc.edu |
| N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) | Metabolite of acrylonitrile | Present in active smokers. | upc.edu |
| N-acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA) | Metabolite of 1,3-butadiene | Levels in former smokers who switched to vaping reached values similar to non-smokers. | upc.edu |
Elucidation of Dietary Intake Biomarkers
Objective measures of dietary intake are crucial for nutritional research to overcome the inaccuracies of self-reported data. nutrition.org Urinary metabolites, including mercapturic acids, can serve as reliable biomarkers of food intake (BFIs) for specific food items. nutrition.orgarxiv.org
Several mercapturic acids and related cysteine conjugates have been identified as urinary biomarkers following the consumption of certain foods. An isomer of the target compound, N-acetyl-S-(2-carboxypropyl)-cysteine (CPMA) , has been reported as a metabolite following the intake of onion and garlic. arxiv.org Similarly, another related compound, N-acetyl-S-(3-oxo-3-carboxy-n-propyl)cysteine , has been detected in foods such as chicken, domestic pig, and anatidae (ducks, geese), suggesting it could be a potential biomarker for the consumption of these animal products. foodb.ca Research has also shown that compounds in cabbage are metabolized via the mercapturic acid pathway, resulting in the excretion of metabolites like N-acetyl-S-(3-cyano-2-(methylsulfanyl)propyl-cysteine). nih.gov
| Food Source | Potential Biomarker | Source |
|---|---|---|
| Onion, Garlic | N-acetyl-S-(2-carboxypropyl)-cysteine (CPMA) | arxiv.org |
| Chicken, Pork, Duck/Geese | N-acetyl-S-(3-oxo-3-carboxy-n-propyl)cysteine | foodb.ca |
| Cabbage (Brassica vegetables) | N-acetyl-S-(3-cyano-2-(methylsulfanyl)propyl-cysteine | nih.gov |
The discovery and validation of biomarkers for food intake require careful methodological consideration. nutrition.org A significant challenge is that a potential biomarker may not be exclusive to a single dietary source. For example, while N-acetyl-S-(2-carboxypropyl)-cysteine (CPMA) is a metabolite of compounds found in onions, it has also been proposed to be a metabolite of methacrylyl-CoA, an intermediate in the endogenous catabolic pathway of the amino acid valine. arxiv.org This dual origin (exogenous from diet and endogenous from metabolism) means that its presence in urine is not solely indicative of onion consumption, a crucial consideration for researchers using it as a biomarker. arxiv.org Untargeted metabolomics using techniques like liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for discovering new potential biomarkers, but their specificity must be rigorously validated. arxiv.org
Research into Endogenous Metabolic Processes and Oxidative Stress Markers
Beyond tracking external exposures, mercapturic acids and related compounds are involved in and can serve as markers for endogenous metabolic pathways and conditions of oxidative stress. The core structure of these molecules is derived from cysteine and glutathione, which are central to cellular redox homeostasis. mdpi.com
Research has shown that N-acetyl cysteine (NAC) itself acts as a precursor to glutathione, a major cellular antioxidant, thereby helping to protect cells from oxidative damage. nih.govclinicaltrials.gov This links the broader family of N-acetylated cysteine conjugates to the body's response to oxidative stress. nih.gov
A compound structurally similar to the article's subject, N-acetyl-S-(3-oxo-3-carboxy-n-propyl)cysteine (NAc-OCPC) , was identified in the urine of a patient with cystathioninuria, an inherited metabolic disorder. nih.gov Further investigation revealed that this metabolite has a direct biological effect, enhancing the generation of superoxide (B77818) (a reactive oxygen species) in human neutrophils, which directly links it to oxidative processes. nih.gov The isomer N-acetyl-S-(2-carboxypropyl)-cysteine (CPMA) is also known to be formed from the metabolism of the amino acid valine, demonstrating a clear link to endogenous metabolic routes. arxiv.org These findings underscore the potential of using specific mercapturic acids to investigate inborn errors of metabolism and states of oxidative stress.
| Compound | Associated Process | Research Finding | Source |
|---|---|---|---|
| N-acetyl-S-(3-oxo-3-carboxy-n-propyl)cysteine (NAc-OCPC) | Inherited Metabolic Disorder | Identified as a metabolite in a patient with cystathioninuria. | nih.gov |
| N-acetyl-S-(3-oxo-3-carboxy-n-propyl)cysteine (NAc-OCPC) | Oxidative Stress | Enhances superoxide generation in human neutrophils. | nih.gov |
| N-acetyl-S-(2-carboxypropyl)-cysteine (CPMA) | Endogenous Metabolism | Proposed as a metabolite in the valine catabolic pathway. | arxiv.org |
| N-acetyl cysteine (NAC) | Redox Homeostasis | Serves as a precursor to the antioxidant glutathione, modulating oxidative stress. | nih.govclinicaltrials.gov |
Advanced Analytical Methodologies for Detection and Characterization
Chromatographic Techniques for Separation and Quantification in Research
Liquid chromatography is the cornerstone for the analysis of mercapturic acids like N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine from biological samples such as urine and plasma. nih.gov Its primary function is to separate the target analyte from a multitude of other endogenous and exogenous compounds present in the sample, thereby reducing matrix effects and enabling accurate quantification. nih.gov
High-Performance Liquid Chromatography (HPLC) and its more advanced successor, Ultra-High Performance Liquid Chromatography (UPLC), are the most widely applied separation techniques for mercapturic acids. nih.govnih.gov UPLC systems, which utilize columns with smaller particle sizes (typically <2 µm), offer significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and substantially faster analysis times. scispace.comresearchgate.net
The separation of polar, water-soluble compounds like this compound is typically achieved using one of two main chromatographic modes:
Reversed-Phase (RP) Chromatography: This is the most common approach, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. hplc.eusielc.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular alternative for very polar analytes that are poorly retained in reversed-phase systems. researchgate.net It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This technique has been successfully applied to the simultaneous determination of multiple hydroxyalkyl mercapturic acids from human urine. researchgate.net
The selection of the appropriate column and mobile phase is critical for achieving the desired separation. A summary of typical conditions used for the analysis of related mercapturic acids is presented below.
Table 1: Typical HPLC/UPLC Conditions for Mercapturic Acid Analysis
| Parameter | Typical Selection | Purpose |
|---|---|---|
| Column Type | Reversed-Phase (C18, C8) | Separation based on hydrophobicity. Widely applicable. |
| Hydrophilic Interaction (HILIC) | Retention of very polar compounds not well-retained by RP. | |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component, acidifier for protonation and peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute analytes. |
| Gradient | Increasing concentration of Mobile Phase B | To elute compounds with varying polarities over the analysis time. |
| Detector | Mass Spectrometer (MS) | For sensitive and selective detection and quantification. |
Mass Spectrometry (MS) Approaches for Structural Elucidation and Detection
Mass spectrometry (MS) is the definitive detection method for mercapturic acids due to its unparalleled sensitivity and specificity. nih.gov When coupled with HPLC or UPLC (LC-MS), it allows for the reliable identification and quantification of this compound, even at trace levels in complex biological fluids. nih.govnih.gov An early application of LC-MS with atmospheric pressure chemical ionization (APCI-MS) successfully identified the related metabolite, N-acetyl-S-(3-oxo-3-carboxy-n-propyl)cysteine, in patient urine by matching the retention time and the quasi-molecular ion ([M+H]⁺) at m/z 264 with that of a synthetic standard. nih.gov
Tandem mass spectrometry (MS/MS) is considered the gold standard for quantitative bioanalysis because it significantly enhances selectivity by monitoring a specific fragmentation reaction of the analyte. nih.gov In an MS/MS experiment, the precursor ion (the ionized molecule of this compound) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and a specific product ion is then monitored in the second mass analyzer. nih.gov
This technique is crucial for structural elucidation. The fragmentation pattern provides a veritable fingerprint of the molecule. While negative ion mode spectra of mercapturic acids are often simple, positive ion mode fragmentation can provide more comprehensive structural details about the conjugated group. acs.org Research on various mercapturic acids has identified characteristic neutral losses that are indicative of the core N-acetyl-L-cysteine structure. acs.orgwaters.com
Table 2: Common Neutral Losses in MS/MS Analysis of Mercapturic Acid Derivatives
| Neutral Loss (Da) | Lost Fragment | Ionization Mode | Significance |
|---|---|---|---|
| 129.0426 | Pyroglutamic acid | Positive/Negative | Historically used, common for glutathione-derived metabolites. waters.com |
| 131.0582 | C₅H₉NO₃ (N-acetyl-cysteine moiety + H₂) | Positive | A prominent fragmentation pattern observed for multiple mercapturic acids. acs.org |
By analyzing these specific losses and other fragment ions, researchers can confirm the identity of the mercapturic acid and distinguish it from isomers. acs.org
High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). This capability is a powerful tool for identifying unknown compounds and confirming the identity of known ones. By determining the precise mass of the molecular ion, the elemental formula of this compound can be unequivocally determined, distinguishing it from other compounds that may have the same nominal (integer) mass. monash.edu
For example, HRMS can easily differentiate between the target compound and an isobaric interferent.
Table 3: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₇NO₅S |
| Nominal Mass | 263 |
| Monoisotopic Mass | 263.08274 |
This accurate mass measurement is invaluable in metabolomics studies for the confident annotation of metabolites detected in complex samples.
Modern mass spectrometers employ sophisticated acquisition strategies to maximize the amount of information gathered from a single analytical run.
Neutral Loss Scanning (NLS): This is a targeted MS/MS scanning mode where the instrument screens for all precursor ions that lose a specific, predefined neutral fragment upon CID. waters.comshimadzu.com For example, a neutral loss scan of 129 Da can be used to selectively detect potential glutathione-derived metabolites in a complex mixture, flagging them for further, more detailed product ion analysis. waters.com
Data-Dependent Acquisition (DDA): In DDA, the mass spectrometer performs a survey scan to detect the most intense ions present at any given time, and then automatically triggers MS/MS fragmentation analysis for a limited number of these top precursors. nih.gov A major drawback is that low-abundance ions may not be selected for fragmentation, leading to missing data. nih.gov
Data-Independent Acquisition (DIA): DIA is a powerful strategy that aims to overcome the limitations of DDA. spectroscopyonline.com In a DIA experiment, the instrument systematically fragments all ions within a series of wide mass-to-charge ratio windows, recording comprehensive fragmentation data for essentially every detectable analyte in the sample. nih.govresearchgate.net This creates a complete digital map of the sample that can be retrospectively interrogated for compounds of interest without needing to re-run the sample. spectroscopyonline.com DIA strategies are increasingly used in metabolomics and chemoproteomics for their reproducibility and comprehensive nature. nih.gov
Isotopic Labeling for Metabolic Tracing and Quantitative Research
Isotopic labeling involves the incorporation of heavy stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N) into the molecule of interest. This approach serves two primary purposes in research.
First, a stable isotope-labeled version of this compound, such as a deuterated analog, serves as an ideal internal standard for quantitative studies. medchemexpress.com Because the labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction efficiency and ionization effects. The mass difference, however, allows the mass spectrometer to distinguish between the analyte and the standard, enabling highly accurate and precise quantification by correcting for any sample loss during preparation and analysis. nih.gov
Table 4: Mass Shift of an Isotopically Labeled Internal Standard
| Compound | Chemical Formula | Monoisotopic Mass | Mass Shift (vs. Analyte) |
|---|---|---|---|
| Analyte | C₁₀H₁₇NO₅S | 263.08274 | - |
| d₃-Labeled Standard | C₁₀H₁₄D₃NO₅S | 266.10150 | +3.01876 |
Second, labeling precursor molecules with stable isotopes like ¹³C (e.g., [U-¹³C]-glucose) allows for metabolic tracing. monash.edu By administering the labeled precursor to a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites. mdpi.com Analyzing the mass shifts in this compound and its metabolic neighbors can reveal the specific metabolic pathways involved in its formation and processing, providing dynamic information about metabolic flux that cannot be obtained from steady-state concentration measurements alone. monash.edu
Deuterium-Labeled Analogs as Internal Standards in Quantitative Analysis
In modern bioanalytical chemistry, particularly in methods utilizing mass spectrometry, the use of stable isotope-labeled internal standards is considered the gold standard for achieving the highest accuracy and precision. aptochem.comscispace.com For the quantitative analysis of this compound and its isomers, deuterium-labeled analogs serve as ideal internal standards.
Deuterium-labeled internal standards are molecules where one or more hydrogen atoms have been replaced by their heavier, non-radioactive isotope, deuterium (B1214612). clearsynth.com This substitution results in a compound that is chemically identical to the analyte of interest but has a higher molecular weight. This mass difference is easily distinguishable by a mass spectrometer.
The primary advantages of using a deuterium-labeled analog like this compound-d3 include:
Correction for Matrix Effects : Biological samples such as urine or plasma are complex matrices that can interfere with the ionization of the target analyte, either suppressing or enhancing the signal. Since the deuterated standard has virtually identical physicochemical properties to the unlabeled analyte, it experiences the same matrix effects. By comparing the signal of the analyte to the signal of the known concentration of the internal standard, these variations can be normalized, leading to a more accurate measurement. aptochem.comclearsynth.com
Compensation for Procedural Losses : During sample preparation, which can involve extraction, concentration, and derivatization steps, some amount of the analyte may be lost. The deuterated internal standard, added at the beginning of the process, will be lost at the same rate. Therefore, the ratio of the analyte to the internal standard remains constant, ensuring that the final calculated concentration is accurate despite any procedural inconsistencies. aptochem.com
Improved Chromatographic Performance : In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the deuterated standard co-elutes with the unlabeled analyte. aptochem.com This simultaneous detection under identical conditions provides the most reliable correction for any fluctuations in instrument performance during the analytical run.
Research focused on quantifying mercapturic acid metabolites of crotonaldehyde (B89634) has successfully employed this strategy. Studies have developed and validated methods based on liquid chromatography with tandem mass spectrometry (LC-MS/MS) that use the corresponding deuterated analytes as internal standards for the accurate determination of these metabolites in human urine. nih.govnih.govcapes.gov.br
| Parameter | Role in Quantitative Analysis |
| Analyte | This compound |
| Internal Standard | This compound-d3 |
| Detection Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Key Advantage | Corrects for matrix effects and procedural variability, ensuring high accuracy and precision. aptochem.comclearsynth.com |
| Principle | The internal standard is chemically identical to the analyte but has a different mass, allowing for ratiometric quantification. |
Applications in Pharmacokinetic and Toxicokinetic Research Methodologies
The robust analytical methods developed using deuterium-labeled internal standards for this compound and related mercapturates have significant applications in toxicokinetic research. These methods provide a non-invasive way to assess the internal dose of toxic compounds by measuring their metabolites. nih.gov
This compound is a metabolite of crotonaldehyde, a toxic and irritant α,β-unsaturated aldehyde found in tobacco smoke, vehicle exhaust, and some foods. taylorandfrancis.comcapes.gov.brnih.gov The body detoxifies crotonaldehyde by conjugating it with glutathione (B108866), a process that ultimately leads to the formation and excretion of specific mercapturic acids in the urine. nih.gov The quantification of these urinary metabolites serves as a reliable biomarker for assessing human exposure to crotonaldehyde. capes.gov.br
Key Research Applications:
Biomonitoring of Tobacco Smoke Exposure : Toxicokinetic studies have used these analytical methods to compare the levels of crotonaldehyde metabolites in smokers and non-smokers. Research consistently shows that smokers excrete significantly higher amounts of these mercapturic acids. For instance, one study found that smokers had three to five-fold more 3-hydroxy-1-methylpropylmercapturic acid (HMPMA), an isomer of the target compound, in their urine compared to non-smokers. capes.gov.br This demonstrates a direct link between smoking and exposure to crotonaldehyde.
Evaluating Exposure Reduction Strategies : The quantitative analysis of these biomarkers is used to assess the effectiveness of strategies aimed at reducing exposure to harmful chemicals. Studies have shown that smoking cessation or switching to cigarettes with lower crotonaldehyde delivery leads to a significant reduction in the urinary excretion of its mercapturic acid metabolites. capes.gov.br
Distinguishing Sources of Exposure : Advanced chromatographic techniques can now separate different isomers of mercapturic acids that result from exposure to crotonaldehyde and its structural isomers, such as methacrolein (B123484) and methyl vinyl ketone. nih.govnih.govacs.org This allows researchers to better attribute exposure to specific sources and understand the relative contribution of different toxicants, which is particularly relevant in complex exposure scenarios like tobacco smoke.
The table below summarizes findings from a study comparing urinary metabolite levels in smokers and non-smokers, illustrating the application of these methods in toxicokinetic research.
| Analyte (Crotonaldehyde Metabolite Isomer) | Mean Concentration in Non-Smokers (pmol/mL) | Mean Concentration in Smokers (pmol/mL) | Statistical Significance (p-value) |
| HMPMA-1 (from Crotonaldehyde) | 134 | 429 | < 0.0001 |
| HMPMA-2 (from Methacrolein) | 68.7 | 158 | < 0.0001 |
| HMPMA-3 (from Methyl Vinyl Ketone) | 265 | 1140 | < 0.0001 |
| Data adapted from a study on mercapturic acids in urine. nih.gov |
These applications underscore the importance of advanced analytical methodologies, underpinned by the use of deuterium-labeled internal standards, in toxicokinetic and pharmacokinetic research. They enable accurate exposure assessment and provide valuable tools for public health studies and the evaluation of regulatory actions.
Molecular Mechanisms and Biochemical Interactions in Research Contexts
Enzymatic Regulation and Modulators within the Mercapturic Acid Pathway
The formation of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine is a multi-step enzymatic process designed to convert harmful electrophilic compounds into water-soluble metabolites that can be easily excreted. This pathway, known as the mercapturic acid pathway, involves a series of enzymatic reactions.
The initial and rate-limiting step is the conjugation of the electrophile, in this case, a precursor metabolite of crotonaldehyde (B89634), with glutathione (B108866) (GSH). This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs). GSTs are found in the cytosol and endoplasmic reticulum of various tissues, with the liver being a primary site of this activity. nih.gov
Following the formation of the glutathione S-conjugate, the pathway proceeds with the sequential cleavage of amino acids from the glutathione moiety. First, a γ-glutamyl residue is removed by γ-glutamyltranspeptidases (GGT), followed by the removal of glycine (B1666218) by dipeptidases. This results in the formation of the cysteine S-conjugate.
The final step in the formation of this compound is the N-acetylation of the cysteine S-conjugate. This reaction is catalyzed by the enzyme cysteine S-conjugate N-acetyltransferase (NAT), which utilizes acetyl-CoA as a cofactor. wikipedia.org The activity of these enzymes can be influenced by various factors, including genetic polymorphisms and exposure to other xenobiotics, which can modulate the rate of mercapturic acid formation.
| Enzyme | Function in the Mercapturic Acid Pathway |
| Glutathione S-transferase (GST) | Catalyzes the initial conjugation of electrophiles with glutathione. |
| γ-Glutamyltranspeptidase (GGT) | Removes the γ-glutamyl residue from the glutathione S-conjugate. |
| Dipeptidases | Cleave the glycine residue from the cysteinyl-glycine S-conjugate. |
| Cysteine S-conjugate N-acetyltransferase (NAT) | Catalyzes the final N-acetylation to form the mercapturic acid. |
Renal Transport Systems Facilitating Urinary Excretion in Research Models
The urinary excretion of this compound is a crucial step in the elimination of the detoxified xenobiotic from the body. This process is facilitated by specific transport systems within the kidneys. As a negatively charged molecule at physiological pH, this mercapturic acid is actively secreted into the urine by renal proximal tubule cells.
This secretion is primarily mediated by a group of transporters known as organic anion transporters (OATs). mdpi.com These transporters are part of the solute carrier (SLC) superfamily and are located on both the basolateral and apical membranes of the renal proximal tubule cells. nih.gov The basolateral OATs, such as OAT1 (SLC22A6) and OAT3 (SLC22A8), are responsible for the uptake of organic anions from the blood into the tubular cells. mdpi.com This process is typically driven by an electrochemical gradient.
Once inside the tubular cells, the mercapturic acid is then transported across the apical membrane into the tubular lumen for excretion in the urine. This apical extrusion is facilitated by other transporters, including members of the multidrug resistance-associated protein (MRP) family, such as MRP2 (ABCC2) and MRP4 (ABCC4), which are ATP-binding cassette (ABC) transporters. nih.gov The coordinated action of these basolateral and apical transporters ensures the efficient elimination of this compound and other mercapturic acids.
| Transporter Family | Location in Renal Proximal Tubule | General Function |
| Organic Anion Transporters (OATs) | Basolateral Membrane | Uptake of organic anions from the blood into the cell. |
| Multidrug Resistance-Associated Proteins (MRPs) | Apical Membrane | Efflux of organic anions from the cell into the urine. |
Interactions with Cellular Detoxification Systems
The glutathione S-transferases (GSTs), which catalyze the initial step of the mercapturic acid pathway, are a key component of this detoxification system. The activity of GSTs can be induced by various xenobiotics, leading to an enhanced rate of conjugation and subsequent formation of mercapturic acids like this compound. Research on related compounds has shown that they can modulate the expression and activity of GSTs. researchgate.net
Furthermore, the process of detoxifying the precursor of this compound is interconnected with other cellular defense mechanisms. For instance, the detoxification of reactive aldehydes can prevent them from causing oxidative damage to cellular macromolecules, including proteins and DNA.
Role in Fundamental Cysteine Metabolism and Redox Homeostasis Research
The study of this compound and other mercapturic acids provides insights into cysteine metabolism and its role in maintaining cellular redox homeostasis. Cysteine is a crucial amino acid not only for protein synthesis but also as a precursor for glutathione, a major intracellular antioxidant. nih.gov The formation of mercapturic acids represents a significant metabolic fate for cysteine.
The parent compound, N-Acetyl-L-cysteine (NAC), is widely researched for its ability to modulate redox homeostasis. nih.gov NAC can act as a direct antioxidant due to its thiol group, and it can also indirectly support antioxidant defenses by replenishing intracellular cysteine and, consequently, glutathione levels. nih.gov While direct studies on the redox effects of this compound are limited, its formation is intrinsically linked to the consumption of glutathione and, therefore, can impact the cellular redox state.
In research contexts, the measurement of specific mercapturic acids in urine, such as this compound, is used as a biomarker to understand the metabolic processing of xenobiotics and the capacity of the glutathione-dependent antioxidant system. nih.gov Elevated levels of this metabolite can indicate exposure to its precursor, crotonaldehyde, and reflect the engagement of the cellular detoxification and antioxidant defense mechanisms.
Synthesis and Derivatization Strategies for Research Purposes
Laboratory Synthesis of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine
The laboratory synthesis of this compound, a known metabolite of the toxic aldehyde crotonaldehyde (B89634), is primarily achieved through a Michael addition reaction. pharmaffiliates.com This well-established method in organic chemistry involves the addition of a nucleophile—in this case, the thiol group of N-acetyl-L-cysteine—to an α,β-unsaturated carbonyl compound.
The most plausible synthetic route mimics the bioactivation and detoxification pathway of crotonaldehyde. The synthesis begins with the preparation of N-acetyl-L-cysteine, which can be synthesized by the acetylation of L-cysteine using acetic anhydride (B1165640). mdpi.com The resulting N-acetyl-L-cysteine serves as the key nucleophile.
The second reactant is a four-carbon α,β-unsaturated dicarboxylic acid or a derivative thereof, which acts as the Michael acceptor. The reaction involves the nucleophilic attack of the sulfur atom from the thiol group of N-acetyl-L-cysteine onto the β-carbon of the unsaturated system. This process is typically base-catalyzed to deprotonate the thiol, thereby increasing its nucleophilicity. The reaction results in the formation of a carbon-sulfur bond, yielding the target molecule, this compound, as a mixture of diastereomers due to the creation of a new stereocenter. pharmaffiliates.com
Purification of the final product is generally accomplished through chromatographic techniques, such as high-performance liquid chromatography (HPLC), to separate the desired compound from unreacted starting materials and byproducts. mdpi.com
Table 1: Key Reactants for Synthesis
| Reactant | Role | Chemical Formula |
|---|---|---|
| N-acetyl-L-cysteine | Nucleophile | C₅H₉NO₃S |
| Crotonaldehyde-derived Michael Acceptor | Electrophile | Varies |
Preparation of Deuterium-Labeled Analogs for Mechanistic Investigations
Deuterium-labeled analogs of this compound are invaluable tools for mechanistic, metabolic, and pharmacokinetic studies. The most common labeled analog is this compound-d3, where the three hydrogen atoms of the acetyl group are replaced with deuterium (B1214612). medchemexpress.commedchemexpress.com
The preparation of this labeled compound follows a similar synthetic pathway to its non-labeled counterpart, with the key difference being the use of a deuterated acetylating agent. The synthesis typically involves the acetylation of the precursor S-(3-carboxy-2-propyl)-L-cysteine, or the direct reaction of L-cysteine with a suitable Michael acceptor followed by acetylation, using deuterated acetic anhydride ((CD₃CO)₂O). This method ensures the specific incorporation of the deuterium label onto the N-acetyl group with high isotopic purity.
These deuterium-labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass. biomedres.us This mass difference is easily detectable by mass spectrometry, making them ideal for use as internal standards in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). biomedres.us The use of a labeled internal standard allows for precise and accurate quantification of the unlabeled analyte in complex biological matrices by correcting for variations in sample preparation and instrument response.
Table 2: Comparison of Unlabeled and Deuterium-Labeled Analogs
| Compound | Molecular Formula | Key Feature | Primary Application |
|---|---|---|---|
| This compound | C₉H₁₅NO₅S | Standard compound | Reference standard, calibrant |
Significance as Reference Standards in Analytical Chemistry Research
This compound is of significant importance as a reference standard in analytical chemistry, particularly in toxicology and clinical diagnostics. pharmaffiliates.comlabmix24.com As a specific urinary biomarker for exposure to crotonaldehyde, a toxic and carcinogenic compound found in tobacco smoke and industrial emissions, its accurate quantification is crucial for assessing human exposure and associated health risks. nih.gov
Certified reference materials are essential for the validation and quality control of analytical methods. accustandard.comsigmaaldrich.com The availability of pure, well-characterized this compound allows laboratories to:
Develop and validate robust analytical methods, such as LC-MS/MS, for its detection and quantification in biological samples like urine.
Prepare accurate calibration curves to ensure the precise measurement of the biomarker's concentration.
Perform inter-laboratory comparisons and proficiency testing to ensure the reliability and comparability of results across different studies and laboratories.
The use of this compound as a reference standard underpins the ability to conduct accurate exposure assessments and epidemiological studies, linking exposure to crotonaldehyde with potential adverse health outcomes. Both the unlabeled compound and its deuterium-labeled analogs are commercially available as analytical standards for these research purposes. pharmaffiliates.comlabmix24.com
Q & A
Q. What analytical methods are recommended for detecting CMEMA in biological samples such as urine?
CMEMA is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) . Key steps include:
- Sample preparation : Solid-phase extraction (SPE) to isolate mercapturic acids from urine .
- Chromatographic separation : Reverse-phase columns (e.g., C18) with mobile phases optimized for polar metabolites .
- Detection : Multiple reaction monitoring (MRM) transitions specific to CMEMA (e.g., m/z 279 → 130) to enhance specificity .
- Normalization : Data normalized to creatinine levels to account for urinary dilution .
Q. What are the optimal storage conditions for CMEMA to ensure stability in laboratory settings?
Q. How is CMEMA utilized as a biomarker in toxicological studies?
CMEMA is a mercapturic acid metabolite formed via glutathione conjugation, indicating exposure to reactive electrophiles. It is used to:
- Assess vaping-related chemical exposure , as elevated CMEMA levels in vapers suggest novel metabolic pathways compared to traditional smokers .
- Study oxidative stress mechanisms due to its role in detoxifying reactive intermediates .
Q. What protocols are recommended for solubilizing CMEMA in vitro?
- Primary solvent : Use DMSO for initial dissolution (test solubility at 1–10 mM).
- Aqueous buffers : Dilute in PBS or cell culture media, ensuring final DMSO concentration ≤0.1% to avoid cytotoxicity .
- Sonication : Apply brief sonication (10–20 sec) for poorly soluble batches .
Q. How can researchers validate CMEMA quantification methods to ensure reproducibility?
- Calibration curves : Use isotopically labeled internal standards (e.g., CMEMA-d₃) to correct for matrix effects .
- Limit of detection (LLOD) : Establish LLOD ≤1 µg/L via serial dilutions, referencing NHANES protocols for similar mercapturic acids .
- Inter-day precision : Perform triplicate analyses across 3 days; accept CV ≤15% .
Advanced Research Questions
Q. How can conflicting data on CMEMA levels in vapers versus smokers be resolved?
- Hypothesis : Vaping may induce alternative metabolic routes (e.g., CYP450-independent pathways) or exposure to unique precursors.
- Methodological approach :
- Conduct longitudinal cohort studies comparing CMEMA kinetics in vapers, smokers, and controls .
- Use stable isotope tracing to map metabolic pathways of suspected precursors (e.g., propylene oxide derivatives) .
- Perform multi-omics integration (metabolomics + transcriptomics) to identify regulatory networks .
Q. What strategies optimize CMEMA detection in low-concentration biological samples?
- Pre-concentration : Apply solid-phase microextraction (SPME) to enrich CMEMA from urine .
- High-sensitivity MS : Utilize Orbitrap-based HRMS with resolving power >50,000 to distinguish CMEMA from isobaric interferences .
- Derivatization : Use dansyl chloride to enhance ionization efficiency in ESI-MS .
Q. How can researchers design experiments to investigate CMEMA’s role in oxidative stress?
- In vitro models : Expose hepatocyte cell lines (e.g., HepG2) to CMEMA precursors and measure:
Q. What are the sources of inter-laboratory variability in CMEMA quantification?
- Key factors :
- Bias in calibration standards : Use certified reference materials (e.g., TLC Pharmaceutical Standards) .
- Sample handling : Standardize urine collection protocols (e.g., time of day, storage temperature) .
- Instrument variability : Perform cross-lab validation with shared QC samples .
Q. How can cross-reactivity challenges in CMEMA immunoassays be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
